molecular formula C12H20N2O B14358850 3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- CAS No. 92642-16-5

3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro-

Cat. No.: B14358850
CAS No.: 92642-16-5
M. Wt: 208.30 g/mol
InChI Key: HRVIGDYWADNFRH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- is a chemical compound belonging to the class of pyridinecarboxamides. This compound is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a hexyl group at the 1-position. The 1,4-dihydro configuration indicates the presence of a hydrogenated pyridine ring, which is a common structural motif in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxylic acid with hexylamine under appropriate conditions to form the desired carboxamide. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hexylamine-substituted pyridine derivatives.

    Substitution: Various substituted pyridinecarboxamides depending on the reagents used.

Scientific Research Applications

3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-pyridone-3-carboxamide: A related compound with a methyl group at the 1-position instead of a hexyl group.

    1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide: Another similar compound with an oxo group at the 4-position.

Uniqueness

3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group at the 1-position can influence its lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

92642-16-5

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-hexyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C12H20N2O/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15/h6,9-10H,2-5,7-8H2,1H3,(H2,13,15)

InChI Key

HRVIGDYWADNFRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CCC(=C1)C(=O)N

Origin of Product

United States

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